N-((2S,3R,4R,5R,6R)-2-((6-Chloro-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
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Overview
Description
6-Chloro-3-indoxyl-N-acetyl-beta-D-galactosaminide is a biochemical reagent primarily used in scientific research. It is a chromogenic substrate, meaning it produces a color change when it undergoes a specific chemical reaction. This compound is often utilized in assays to detect enzyme activity, particularly in the study of glycoproteins .
Preparation Methods
The synthesis of 6-Chloro-3-indoxyl-N-acetyl-beta-D-galactosaminide typically involves several steps:
Synthesis of 3-indoxyl chloride: This is achieved by reacting indole with thionyl chloride.
Reaction with N-acetyl-beta-D-galactosaminide: The 3-indoxyl chloride is then reacted with N-acetyl-beta-D-galactosaminide to form the desired compound.
Chlorination: Finally, the compound undergoes chlorination to introduce the chlorine atom at the 6th position.
Industrial production methods are similar but often involve optimization for scale, yield, and purity. These methods may include the use of automated reactors and purification systems to ensure consistent quality.
Chemical Reactions Analysis
6-Chloro-3-indoxyl-N-acetyl-beta-D-galactosaminide undergoes various chemical reactions, including:
Hydrolysis: In the presence of specific enzymes, the compound can be hydrolyzed to release 6-chloro-3-indoxyl, which then undergoes oxidation to form a colored product.
Oxidation: The indoxyl group can be oxidized to form indigo-like dyes.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups under appropriate conditions
Common reagents used in these reactions include enzymes like beta-galactosidase, oxidizing agents, and various solvents. The major products formed from these reactions are typically colored compounds used in assays and diagnostic tests.
Scientific Research Applications
6-Chloro-3-indoxyl-N-acetyl-beta-D-galactosaminide has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study the activity of glycosidases.
Biology: Employed in histochemical staining to visualize enzyme activity in tissues.
Medicine: Utilized in diagnostic tests to detect specific enzymes related to diseases.
Industry: Applied in the development of biosensors and other analytical tools .
Mechanism of Action
The compound exerts its effects through enzymatic hydrolysis. When 6-Chloro-3-indoxyl-N-acetyl-beta-D-galactosaminide is hydrolyzed by an enzyme like beta-galactosidase, it releases 6-chloro-3-indoxyl. This intermediate then undergoes oxidation to form a colored product, which can be easily detected. The molecular targets involved are typically enzymes that cleave the glycosidic bond .
Comparison with Similar Compounds
Similar compounds include:
5-Bromo-4-chloro-3-indoxyl-beta-D-galactosaminide: Another chromogenic substrate used in similar assays.
6-Chloro-3-indoxyl-beta-D-galactopyranoside: Used for detecting beta-galactosidase activity but lacks the N-acetyl group.
4-Methylumbelliferyl-beta-D-galactosaminide: A fluorogenic substrate used in enzyme assays .
6-Chloro-3-indoxyl-N-acetyl-beta-D-galactosaminide is unique due to its specific structure, which allows it to be used in a variety of assays and diagnostic tests, providing a clear and distinct color change upon enzymatic hydrolysis.
Properties
IUPAC Name |
N-[2-[(6-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O6/c1-7(21)19-13-15(23)14(22)12(6-20)25-16(13)24-11-5-18-10-4-8(17)2-3-9(10)11/h2-5,12-16,18,20,22-23H,6H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAUSWAPDXGBCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C=CC(=C3)Cl)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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